N-(3-amino-4-methylphenyl)isonicotinamide
Description
N-(3-amino-4-methylphenyl)isonicotinamide (CAS: 653584-83-9) is an aromatic amide derivative with the molecular formula C₁₃H₁₃N₃O and an average molecular mass of 227.26 g/mol . Its structure consists of an isonicotinamide moiety (pyridine-4-carboxamide) linked to a 3-amino-4-methylphenyl group. This compound is structurally related to pharmacologically active isonicotinamide derivatives, which are known for their antimicrobial, antitubercular, and corrosion inhibition properties .
Properties
IUPAC Name |
N-(3-amino-4-methylphenyl)pyridine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVDLFTNAFBNWGH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-amino-4-methylphenyl)isonicotinamide typically involves the reaction of 3-amino-4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
N-(3-amino-4-methylphenyl)isonicotinamide undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Halogenated aromatic compounds.
Scientific Research Applications
N-(3-amino-4-methylphenyl)isonicotinamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-amino-4-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .
Comparison with Similar Compounds
N-(3-Aminophenyl)isonicotinamide
Thiazolidinedione-Isonicotinamide Hybrids
- Examples :
- Compound 68 : N-(5-benzylidene-2-(4-chlorophenyl)-4-oxothiazolidin-3-yl)isonicotinamide
- Compound 69 : N-(2-(4-chlorophenyl)-5-(furan-2-ylmethylene)-4-oxothiazolidin-3-yl)isonicotinamide
- Key Differences : Incorporation of a thiazolidinedione ring enhances antimicrobial activity. For instance, Compound 68 showed broad-spectrum activity against bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) at MIC values of 6.25–25 µg/mL, attributed to the chlorophenyl and benzylidene substituents .
- Comparison: The absence of a thiazolidinedione ring in N-(3-amino-4-methylphenyl)isonicotinamide may limit its antimicrobial efficacy but could improve solubility due to the amino group .
Hydrazide Derivatives of Isonicotinamide
- Example : (S)-N-(1-Oxo-1-(2-(4-(trifluoromethyl)phenyl)hydrazineyl)propan-2-yl)isonicotinamide
- Key Differences : The hydrazide group and trifluoromethyl substituent enhance antitubercular activity. This derivative exhibited a 72% yield in synthesis and demonstrated moderate activity against M. tuberculosis H37Rv .
Corrosion-Inhibiting Isonicotinamide Derivatives
- Example : N-(3-chloro-2-phenyl-4-oxozetiden-1-yl)isonicotinamide (CPOI)
- Key Differences : The oxozetidine ring and chloro substituent enable strong adsorption on mild steel surfaces, achieving 92% inhibition efficiency in 15% HCl at 500 ppm .
- Comparison: The amino and methyl groups in this compound may reduce its corrosion inhibition capability compared to CPOI, which relies on electronegative chlorine for surface interaction .
Data Tables
Research Findings and Mechanistic Insights
- Antimicrobial Activity : The thiazolidinedione-isonicotinamide hybrids (e.g., Compound 68) outperform simpler derivatives due to synergistic effects between the heterocyclic ring and electron-withdrawing groups like chlorine .
- Antitubercular Potential: Hydrazide-linked derivatives exhibit enhanced activity, likely due to improved target binding via hydrogen bonding with mycobacterial enzymes .
- Solubility and Stability: The 3-amino-4-methylphenyl group may improve aqueous solubility compared to non-polar derivatives, making it a candidate for drug formulation .
Biological Activity
N-(3-amino-4-methylphenyl)isonicotinamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
This compound is a derivative of isonicotinamide, characterized by the presence of an amino group and a methyl-substituted phenyl ring. Its molecular formula can be represented as CHNO, indicating the presence of nitrogen and oxygen atoms essential for its biological activity.
The compound's biological activity is primarily attributed to its interaction with various molecular targets within cells. Preliminary studies suggest that it may modulate pathways involved in inflammation and cell proliferation by binding to specific enzymes or receptors.
Potential Mechanisms Include:
- Enzyme Inhibition: this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cancer cell growth and inflammatory responses.
- Receptor Modulation: The compound has been investigated for its ability to act as a ligand for certain receptors, influencing cellular signaling pathways related to disease processes .
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anticancer Activity:
- Anti-inflammatory Properties:
-
Antimicrobial Activity:
- Preliminary findings suggest that it may exhibit antimicrobial properties against certain bacterial strains, making it a candidate for further investigation in infectious disease treatment.
Case Study 1: Anticancer Efficacy
In a study assessing the efficacy of this compound on leukemia cells, researchers found that treatment resulted in significant apoptosis (programmed cell death). The compound was tested alongside standard chemotherapeutics, showing comparable efficacy but with reduced toxicity profiles.
| Compound | EC (μM) | Cell Line |
|---|---|---|
| This compound | 0.9 | KG-1 (Leukemia) |
| SGI-1027 | 10 | KG-1 (Leukemia) |
Case Study 2: Anti-inflammatory Effects
A separate study evaluated the anti-inflammatory effects of the compound using a murine model of acute inflammation. The results indicated a reduction in pro-inflammatory cytokines when treated with this compound.
| Treatment | Cytokine Levels (pg/mL) | Control |
|---|---|---|
| This compound | 50 ± 5 | 100 ± 10 |
| Vehicle Control | 100 ± 10 | - |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
